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Compound of Interest

Compound Name: Desogestrel

Cat. No.: B1670305

An In-depth Technical Guide to the Synthesis and Chemical Properties of Desogestrel

Introduction

Desogestrel, chemically known as (17a)-13-ethyl-11-methylene-18,19-dinorpregn-4-en-20-yn-
17-0l, is a synthetic progestogen of the 19-nortestosterone series.[1] It is classified as a "third-
generation" progestin and is a key component in many oral contraceptive formulations.[2][3] A
notable characteristic of desogestrel is that it is a prodrug; it is rapidly metabolized in the body
to its biologically active form, etonogestrel (also known as 3-ketodesogestrel), which is
responsible for its contraceptive effects.[1][4] Etonogestrel exerts its potent progestogenic
activity by binding to the progesterone receptor, thereby inhibiting ovulation. The synthesis of
desogestrel is a multi-step process that typically starts from naturally occurring plant steroids
and involves key chemical transformations to build its unique tetracyclic structure with an 11-
methylene group.

Chemical and Physical Properties

Desogestrel is a white, crystalline solid. It is practically insoluble in water but exhibits good
solubility in several organic solvents, including methanol, anhydrous ethanol, and methylene
chloride. Its chemical structure features a gonane steroid core, distinguished by a 13-ethyl
group and an 11-methylene group, which enhance its biological activity.

Table 1: Physicochemical Properties of Desogestrel
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Property Value References

Molecular Formula C22H300

Molecular Weight 310.47 g/mol

CAS Number 54024-22-5
(8S,9S,10R,13S,14S,17R)-13-
ethyl-17-ethynyl-11-
methylidene-

IUPAC Name
1,2,3,6,7,8,9,10,12,14,15,16-
dodecahydrocyclopenta[a]phe
nanthren-17-ol

Melting Point 109-110 °C

Appearance White Solid
Practically insoluble in water;
Very soluble in methanol;

Solubility Freely soluble in anhydrous
ethanol and methylene
chloride.

pKa 13.07 + 0.40 (Predicted)

Optical Rotation

[a]D2° +55° (chloroform)

Synthesis Pathway of Desogestrel

The synthesis of Desogestrel is a complex process with multiple reported routes, often

originating from steroid precursors like 11a-hydroxy-18-methyl-estr-4-ene-3,17-dione. A

common strategy involves a series of protection, oxidation, olefination, deprotection, and

ethynylation steps to construct the target molecule. The introduction of the key 11-methylene

group is typically achieved via a Wittig reaction on an 11-keto intermediate.

A representative synthetic pathway is outlined below, starting from an 11a-hydroxy steroid

precursor.
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Figure 1: Generalized Synthesis Pathway of Desogestrel

This pathway illustrates a logical sequence for modifying the steroid core. The initial protection
steps ensure that subsequent reactions, such as the oxidation of the 11-hydroxyl group and the
Wittig reaction, occur with high selectivity. The final step, ethynylation, is critical for the
molecule's progestational activity.

Key Experimental Protocols

Detailed experimental protocols are often proprietary or vary between manufacturers. However,
based on patent literature, a representative protocol for a key transformation—the ethynylation
of the 17-keto group—can be described.

Protocol: Ethynylation of 11-methylene-18a-homo-estr-
4-en-17-one

This protocol outlines the introduction of the C17 ethynyl group, the final step in forming
Desogestrel from its immediate precursor.

Reagents and Materials:
¢ 11-methylene-18a-homo-estr-4-en-17-one (precursor)

o Trimethylsilyl acetylene
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e n-Hexyllithium (2.3 M in hexane)

o Tetrahydrofuran (THF)

e Hexane

e Methanol

e Sodium hydroxide (NaOH) solution (30% aqueous)
e Acetic acid solution (3% aqueous)

o Saturated sodium chloride (NaCl) solution

» Nitrogen atmosphere

Procedure Workflow:
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1. Reagent Preparation:
React trimethylsilyl acetylene with n-hexyllithium
in THF/hexane at -5°C under N-2.

:

2. Ethynylation Reaction:
Add steroid precursor solution.
Stir for 1 hour, warming from 0°C to 5°C.

'

3. Reaction Quench:
Add aqueous NaCl solution and separate phases.

:

4. Silyl Deprotection:
Treat organic phase with NaOH in methanol.
Stir for 4 hours.

:

5. Neutralization & Wash:
Add 3% acetic acid.
Separate phases and wash organic layer with water.

:

6. Isolation & Purification:
Evaporate solvent under reduced pressure.
Recrystallize crude product from hot hexane.

7. Final Product:
Filter, wash with cold hexane, and dry
to yield pure Desogestrel.

\ Ethynylation Protocol y

Figure 2: Experimental Workflow for C17 Ethynylation
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Figure 2: Experimental Workflow for C17 Ethynylation
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This procedure first forms a lithium acetylide reagent in situ, which then attacks the 17-carbonyl
group of the steroid precursor. A subsequent deprotection step removes the trimethylsilyl (TMS)
group, yielding the terminal alkyne functionality of Desogestrel. Purification by recrystallization
affords the final product.

Pharmacodynamics and Metabolic Activation

Desogestrel itself has a very low affinity for the progesterone receptor. Its biological activity is
dependent on its conversion to the active metabolite, etonogestrel. This metabolic activation
occurs rapidly in the intestinal mucosa and during the first pass through the liver. The primary
transformation is the hydroxylation at the C3 position, followed by oxidation to a ketone,
yielding etonogestrel.
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Figure 3: Metabolic Activation of Desogestrel
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Figure 3: Metabolic Activation of Desogestrel

Etonogestrel is a very potent progestogen with high binding affinity for the progesterone
receptor, and it is this metabolite that is responsible for the contraceptive efficacy of
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Desogestrel by inhibiting ovulation. The minimum effective dosage for ovulation inhibition is
approximately 60 y g/day of Desogestrel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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